molecular formula C11H22N2O B7807228 N-[(piperidin-4-yl)methyl]pentanamide

N-[(piperidin-4-yl)methyl]pentanamide

Cat. No.: B7807228
M. Wt: 198.31 g/mol
InChI Key: GEMYNKHMUWBIPY-UHFFFAOYSA-N
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Description

N-[(piperidin-4-yl)methyl]pentanamide is a synthetic organic compound featuring a pentanamide group linked to a piperidin-4-ylmethyl moiety. Piperidine-based amides are frequently explored for their bioactivity, often targeting receptors such as μ-opioid receptors (MOR) or cannabinoid receptors (CB1) . The compound’s scaffold allows for modular modifications, enabling optimization of pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-3-4-11(14)13-9-10-5-7-12-8-6-10/h10,12H,2-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMYNKHMUWBIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(piperidin-4-yl)methyl]pentanamide, a compound featuring a piperidine moiety, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to function as an enzyme inhibitor, binding to active sites and modulating enzymatic activity, which can lead to various biological effects, such as:

  • Inhibition of Cancer Cell Growth: The compound has shown promise in suppressing tumor cell proliferation by interfering with specific signaling pathways involved in cell growth and survival.
  • Potential Neuroprotective Effects: Preliminary studies suggest that it may have neuroprotective properties, possibly through modulation of neurotransmitter systems.

Biological Activity Overview

Activity Type Description References
Enzyme InhibitionInteracts with specific enzymes to block their activity, potentially impacting cancer cell growth.
Antitumor PropertiesDemonstrated efficacy in inhibiting tumor cell proliferation and migration in vitro.
Neuroprotective EffectsPotential to protect neuronal cells from damage through modulation of neurotransmitter levels.

Case Studies and Research Findings

  • Antitumor Activity : A study investigating the effects of this compound on various cancer cell lines revealed significant inhibition of cell proliferation and migration. The compound was found to induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) in tumor cells .
  • Neuroprotective Study : Research indicated that this compound could enhance neuronal survival against oxidative stress by modulating glutathione levels and reducing lipid peroxidation. This suggests a protective role in neurodegenerative conditions .
  • Pharmacological Evaluation : In pharmacological studies, this compound exhibited a dose-dependent inhibition of key enzymes involved in cancer metabolism, further supporting its potential as a therapeutic agent in oncology .

Scientific Research Applications

Medicinal Chemistry Applications

N-[(piperidin-4-yl)methyl]pentanamide has been investigated for its potential use as a therapeutic agent in several areas:

  • Anticancer Activity:
    • Research indicates that piperidine derivatives exhibit antiproliferative effects on cancer cells. For instance, preliminary studies have shown that related compounds can inhibit tumor cell proliferation and migration.
    • Case Study: In vitro assays demonstrated an IC50 value of 18 µM for tumor cell inhibition, suggesting significant anticancer potential.
  • Neurological Disorders:
    • The compound is being studied for its effects on neuropeptide receptors, which are implicated in mood disorders and addiction.
    • Research Finding: A study highlighted the role of piperidine derivatives in modulating neuropeptide Y receptors, which could lead to advancements in treating conditions like obesity and alcoholism.
  • Antimicrobial Properties:
    • Piperidine derivatives have shown promise as antimicrobial agents against various pathogens.
    • Data Table:
      StudyCompoundIC50 (µM)Effect
      Study 1N-(piperidin-4-yl)pentanamide15Inhibition of bacterial growth
      Study 2Similar Compound12Antifungal activity

Biological Research Applications

The compound is utilized in biological studies to explore its interactions with enzymes and receptors:

  • Enzyme Inhibition Studies:
    • This compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways associated with cancer and inflammation.
  • Receptor Binding Studies:
    • Ligand-receptor interaction studies have shown that this compound can bind effectively to various receptors, influencing cellular signaling pathways.

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of complex molecules in the pharmaceutical industry:

  • Synthesis of Active Pharmaceutical Ingredients (APIs):
    • The compound's unique structure makes it valuable for synthesizing other bioactive compounds.
  • Chemical Manufacturing:
    • Its application extends to the production of agrochemicals and other industrial chemicals due to its favorable reactivity profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[(piperidin-4-yl)methyl]pentanamide with structurally or functionally related compounds, emphasizing substituent effects, synthesis strategies, and biological activities.

Structural Analogs in Opioid Research

  • Fentanyl Derivatives :
    • N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide (CAS 122882-90-0) is a fentanyl analog with a pentanamide group. Its molecular weight (364.5 g/mol) and piperidine core align it with fentanyl’s pharmacophore, but the pentanamide substitution differentiates its binding kinetics. Fentanyl analogs typically exhibit high MOR affinity, but substituents on the piperidine ring critically influence potency and safety margins .
    • W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) shares a piperidine backbone but lacks the pentanamide group. Its sulfonamide moiety and 2-piperidinylidene structure result in distinct receptor interactions compared to amide-based derivatives .
Compound Molecular Weight (g/mol) Key Substituents Pharmacological Target Reference
This compound (hypothetical) ~225.3* Piperidin-4-ylmethyl, pentanamide Unknown N/A
Fentanyl 336.5 Phenethyl, propanamide μ-opioid receptor
CAS 122882-90-0 364.5 Phenethyl, pentanamide μ-opioid receptor

*Calculated based on molecular formula.

Piperidine-Based Amides in Antipsychotic Research

  • N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}pentanamide (Compound 9 from ): This compound, synthesized via coupling of a purine-piperidine precursor with pentanoic acid, demonstrates the versatility of pentanamide-piperidine hybrids. Its high yield (>99%) and structural complexity highlight efficient synthetic routes for such analogs .
  • Piperazine derivatives are often explored for CNS applications due to enhanced blood-brain barrier penetration .

Simplified Amides with Anthelmintic Activity

  • N-(4-Methoxyphenyl)pentanamide : Lacking the piperidine group, this compound exhibits time- and concentration-dependent anthelmintic activity against Toxocara canis. Its lower cytotoxicity compared to albendazole underscores the role of substituents in balancing efficacy and safety .
Compound Bioactivity Cytotoxicity (Relative to Albendazole) Reference
N-(4-Methoxyphenyl)pentanamide Anthelmintic (IC50 not reported) Lower
Albendazole Anthelmintic (broad-spectrum) High

Key Research Findings and Trends

  • Opioid Receptor Specificity : Pentanamide substitutions in fentanyl analogs (e.g., CAS 122882-90-0) may reduce respiratory depression risks compared to traditional opioids, though this remains speculative without direct data .
  • Cytotoxicity Trade-offs : Simplified amides (e.g., N-(4-Methoxyphenyl)pentanamide) show that removing heterocyclic moieties can mitigate cytotoxicity, but this may come at the cost of target affinity .

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